1-Tert-butyl-5-hydroxy-3,3,6,6-tetramethylazepan-4-one
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Overview
Description
1-Tert-butyl-5-hydroxy-3,3,6,6-tetramethylazepan-4-one is a synthetic organic compound characterized by its unique azepane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl-5-hydroxy-3,3,6,6-tetramethylazepan-4-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of tert-butylamine with a suitable diketone, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl-5-hydroxy-3,3,6,6-tetramethylazepan-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary alcohols .
Scientific Research Applications
1-Tert-butyl-5-hydroxy-3,3,6,6-tetramethylazepan-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of 1-Tert-butyl-5-hydroxy-3,3,6,6-tetramethylazepan-4-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interaction with enzymes and receptors .
Comparison with Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties.
tert-Butyl alcohol: Used as a solvent and intermediate in organic synthesis.
tert-Butyl hydroperoxide: Employed as an oxidizing agent in various chemical reactions
Uniqueness: 1-Tert-butyl-5-hydroxy-3,3,6,6-tetramethylazepan-4-one stands out due to its azepane ring structure, which imparts unique chemical and physical properties.
Properties
CAS No. |
55886-33-4 |
---|---|
Molecular Formula |
C14H27NO2 |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
1-tert-butyl-5-hydroxy-3,3,6,6-tetramethylazepan-4-one |
InChI |
InChI=1S/C14H27NO2/c1-12(2,3)15-8-13(4,5)10(16)11(17)14(6,7)9-15/h10,16H,8-9H2,1-7H3 |
InChI Key |
VVYXURTZLFKGCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(CC(C(=O)C1O)(C)C)C(C)(C)C)C |
Origin of Product |
United States |
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